(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is notable for its use in various chemical and pharmaceutical applications, particularly as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the spirocyclic structure through a series of cyclization reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further synthetic applications .
Scientific Research Applications
(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful tool in studying biological processes and interactions at the molecular level.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate: A closely related compound with similar structural features and reactivity.
Ethyl 8-(tert-butoxycarbonylamino)-1,4-dioxaspiro[4.5]decane-8-carboxylate: Another spirocyclic compound with comparable properties and applications.
Uniqueness
(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate stands out due to its specific stereochemistry and the presence of both tert-butyl and Boc protecting groups. These features enhance its stability and reactivity, making it a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C19H32N2O5 |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
tert-butyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C19H32N2O5/c1-17(2,3)25-15(23)20-14-11-13(22)12-19(14)7-9-21(10-8-19)16(24)26-18(4,5)6/h14H,7-12H2,1-6H3,(H,20,23)/t14-/m0/s1 |
InChI Key |
OENCLVKIHZNTFJ-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC(=O)CC12CCN(CC2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)CC12CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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